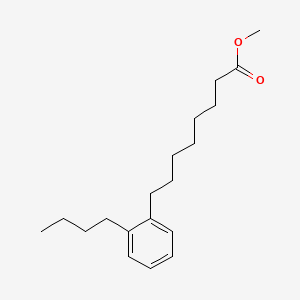
Methyl 2-butylbenzeneoctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-butylbenzeneoctanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings . This compound is synthesized through the esterification of 2-butylbenzoic acid and octanol, resulting in a molecule with a unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-butylbenzeneoctanoate typically involves the esterification reaction between 2-butylbenzoic acid and octanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-butylbenzeneoctanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives.
Scientific Research Applications
Methyl 2-butylbenzeneoctanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-butylbenzeneoctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group in the compound can undergo hydrolysis, releasing the active components that exert their effects on the target molecules . This interaction can lead to various biological responses, such as antimicrobial activity or modulation of enzyme activity .
Comparison with Similar Compounds
Ethyl acetate: Commonly used as a solvent in various chemical reactions.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Butyl propionate: Used in the production of perfumes and as a solvent.
Comparison: Methyl 2-butylbenzeneoctanoate stands out due to its unique structure, which combines the properties of both aromatic and aliphatic esters. This combination results in a compound with distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
13397-99-4 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.447 |
IUPAC Name |
methyl 8-(2-butylphenyl)octanoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-12-17-14-10-11-15-18(17)13-8-6-5-7-9-16-19(20)21-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3 |
InChI Key |
RSFHXGKIZJQFHM-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CC=C1CCCCCCCC(=O)OC |
Synonyms |
2-Butylbenzene-1-octanoic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)
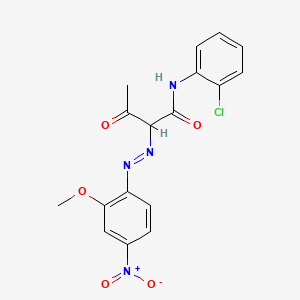
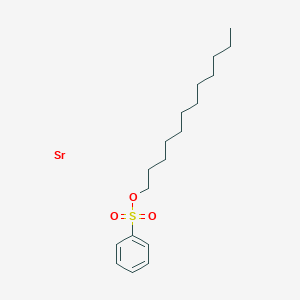
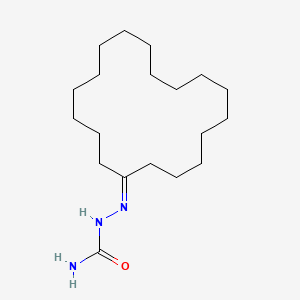

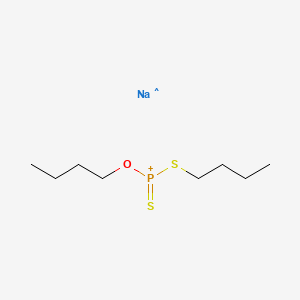

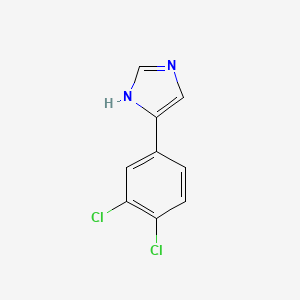
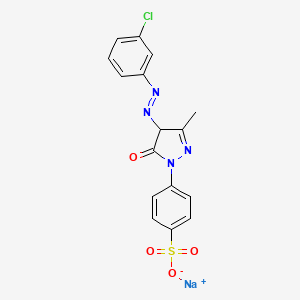
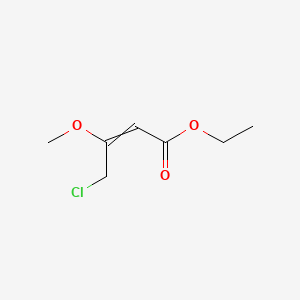
![(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B576632.png)
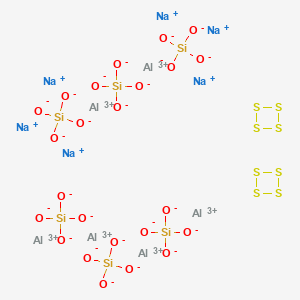
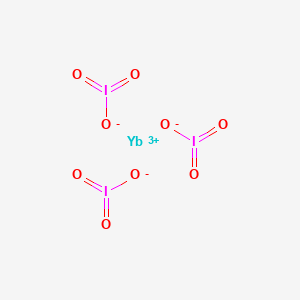
![(2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B576635.png)
